![molecular formula C15H17F4N B13615470 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C15H17F4N. This compound features a bicyclic structure with fluorine atoms and a benzyl group, making it a unique and interesting subject for chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One effective approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Michael reactions, leading to the formation of substituted bicyclic compounds .
Common Reagents and Conditions
Common reagents used in these reactions include α,β-unsaturated carbonyl compounds, which facilitate the Michael addition. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid .
Major Products Formed
The major products formed from these reactions are substituted bicyclic compounds, such as 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Applications De Recherche Scientifique
3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates
Uniqueness
What sets 3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane apart from similar compounds is its combination of a benzyl group and multiple fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H17F4N |
|---|---|
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H17F4N/c16-14(17)6-12-9-20(8-11-4-2-1-3-5-11)10-13(7-14)15(12,18)19/h1-5,12-13H,6-10H2 |
Clé InChI |
SNZKHAIRCPZMHK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC(C2(F)F)CC1(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


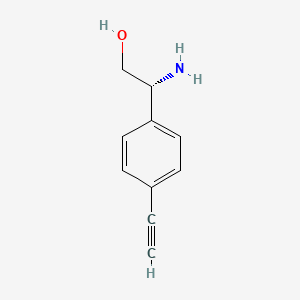
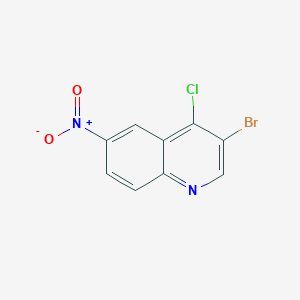
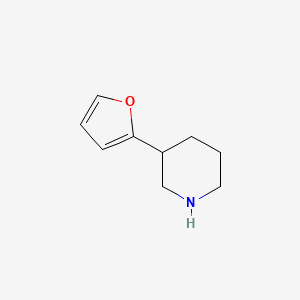
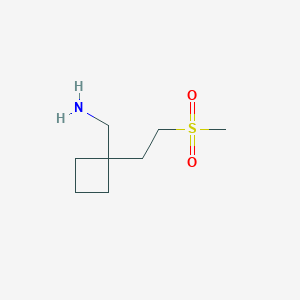
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)
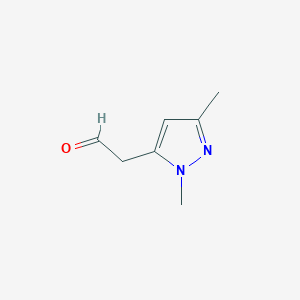







![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)
